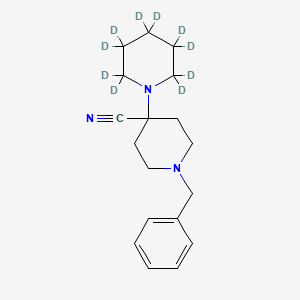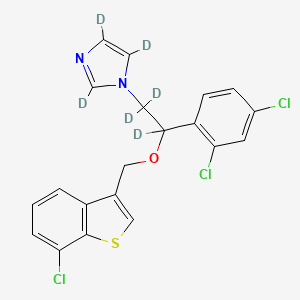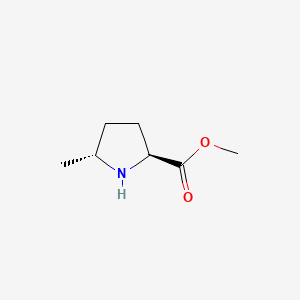
2-(2'-Hydroxyphenoxy)-4-nitro-benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications, particularly in the field of photochemistry and as UV filters. This compound is characterized by the presence of a hydroxyphenoxy group and a nitro group attached to a benzophenone core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone typically involves nucleophilic substitution reactions. One common method is the reaction of catechol with 4-nitrobenzoyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures around 80°C. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.
Substitution: Conditions typically involve strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzophenones depending on the substituent introduced.
Applications De Recherche Scientifique
2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a UV filter in biological studies.
Medicine: Explored for its potential therapeutic properties, particularly in photodynamic therapy.
Industry: Utilized in the production of UV-protective coatings and materials.
Mécanisme D'action
The mechanism of action of 2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone involves its ability to absorb UV light and undergo photochemical reactions. The hydroxyphenoxy group can form hydrogen bonds, which stabilize the compound and enhance its UV-absorbing properties. The nitro group can participate in electron transfer reactions, making the compound useful in photodynamic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyphenylacetic acid
- 4-(2-Hydroxyphenoxy) phthalic nitrile
- 2-(4-Hydroxyphenoxy) propionic acid
Uniqueness
2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone is unique due to the combination of its hydroxyphenoxy and nitro groups, which impart distinct photochemical properties. Compared to similar compounds, it offers enhanced UV absorption and stability, making it particularly valuable in applications requiring UV protection and photodynamic activity .
Propriétés
Numéro CAS |
1329834-07-2 |
|---|---|
Formule moléculaire |
C19H13NO5 |
Poids moléculaire |
335.315 |
Nom IUPAC |
[2-(2-hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C19H13NO5/c21-16-8-4-5-9-17(16)25-18-12-14(20(23)24)10-11-15(18)19(22)13-6-2-1-3-7-13/h1-12,21H |
Clé InChI |
BULXAFQDQFCERH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3O |
Synonymes |
[2-(2-Hydroxyphenoxy)-4-nitrophenyl]phenyl-methanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate](/img/structure/B590046.png)
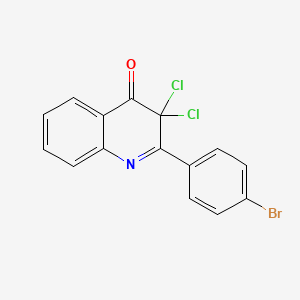
![2-Nitrosofuro[2,3-d]pyrimidine](/img/structure/B590053.png)
![(1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B590056.png)
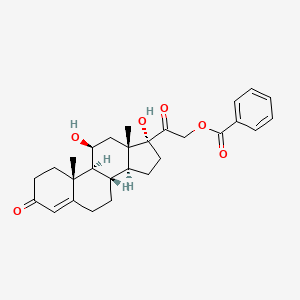

![6-Oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1,3,7,9,11-pentaene](/img/structure/B590061.png)
